![molecular formula C9H5BrF3N B2810994 5-Bromo-2-(trifluoromethyl)-1h-indole CAS No. 837392-60-6](/img/structure/B2810994.png)
5-Bromo-2-(trifluoromethyl)-1h-indole
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Overview
Description
5-Bromo-2-(trifluoromethyl)pyridine-4-carboxylic acid is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, agrochemicals, and dyestuff .
Synthesis Analysis
A preparation method of a similar compound, 5-bromo-2-chlorobenzoic acid, involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system .Molecular Structure Analysis
The molecular structure of similar compounds like 2-Bromo-5-(trifluoromethyl)aniline has been analyzed .Chemical Reactions Analysis
The title compound is synthesized from the corresponding bromobenzaldehyde in a two-step reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds like 5-Bromo-2-(trifluoromethyl)pyrimidine have been analyzed .Scientific Research Applications
Synthesis and Biological Applications
5-Bromo-2-(trifluoromethyl)-1H-indole and its derivatives are primarily used in the synthesis of various bioactive compounds. For instance, they serve as mother skeletons for the synthesis of various bioactive indole metabolites, which can be used in biological functional analysis as diazirine-based photoaffinity labels (Murai et al., 2012). Additionally, these compounds have been utilized in the preparation of antimicrobial agents, as demonstrated in a study where new heterocyclic compounds derived from 5-bromo-2,3-di(furan-2-yl)-1H-indole showed high antibacterial activity (Mageed et al., 2021).
Structural and Chemical Analysis
The structural and chemical properties of this compound derivatives have been extensively studied. For instance, the intermolecular interactions and crystal structure of these compounds have been analyzed using techniques like Hirshfeld surface analysis and thermal analysis (Barakat et al., 2017). Another study focused on the trifluoroacetylation of indole-chalcones derived from similar compounds, exploring their structures through NMR, IR spectroscopy, and mass spectrometry (Mphahlele & Maluleka, 2016).
Advanced Chemical Synthesis
These compounds have also been used in advanced chemical synthesis techniques. For example, they have been employed in the preparation of 2,3-disubstituted 5-bromo-1H-pyrrolo[2,3-b]pyridine frameworks by Fischer cyclization, highlighting their utility in synthesizing complex heterocycles (Alekseyev et al., 2015). Additionally, these compounds have been used in the synthesis of annulated gamma-carbolines and heteropolycycles, showcasing their versatility in creating various pharmaceutical intermediates (Zhang & Larock, 2003).
Mechanism of Action
Target of Action
It is known that this compound is a type of organic molecule that can be used as a pharmaceutical intermediate .
Mode of Action
It is known that the compound can undergo regioselective c-4 deprotonation with lda and trapping with carbon dioxide leads to the corresponding c-4 acid .
Biochemical Pathways
It is known that the compound can be involved in the synthesis of other complex molecules .
Result of Action
It is known that the compound can be used as a pharmaceutical intermediate, suggesting that it may play a role in the synthesis of active pharmaceutical ingredients .
Action Environment
It is known that the compound should be stored in a dark place, sealed in dry, at room temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-bromo-2-(trifluoromethyl)-1H-indole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrF3N/c10-6-1-2-7-5(3-6)4-8(14-7)9(11,12)13/h1-4,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUSUYOMFIYYARB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)C=C(N2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrF3N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
837392-60-6 |
Source
|
Record name | 5-bromo-2-(trifluoromethyl)-1H-indole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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